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Dibenzyl phenyl phosphate

Cat. No.: B1141966
CAS No.: 112507-48-9
M. Wt: 354.34
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Description

Overview and Structural Context within Organophosphorus Chemistry

Dibenzyl phenyl phosphate (B84403) is an organic compound belonging to the vast class of organophosphorus compounds. These are organic molecules containing phosphorus, and they play a significant role in numerous chemical and biological processes. wikipedia.org Structurally, organophosphorus compounds are characterized by a central phosphorus atom bonded to organic and other substituents. researchgate.net

Dibenzyl phenyl phosphate is specifically a phosphate ester. The general structure of phosphate esters consists of a central phosphorus atom double-bonded to an oxygen atom and also single-bonded to three other oxygen atoms, each of which is attached to an organic group. In the case of this compound, the central phosphate core is connected to two benzyl (B1604629) groups and one phenyl group through ester linkages. The presence of the aromatic phenyl and benzyl groups influences the molecule's steric and electronic properties, which in turn dictates its reactivity and utility in chemical synthesis.

The benzyl groups, in particular, are often employed as protecting groups for phosphoric hydroxyl functions in the synthesis of various phosphates and polyphosphates. rsc.org This is due to the relative ease with which the benzyl-oxygen bond can be cleaved under specific conditions, such as hydrogenolysis or acid-catalyzed solvolysis. rsc.org

Table 1: Physicochemical Properties of this compound

Property Value
Molecular Formula C₂₀H₁₉O₄P
Molecular Weight 354.33 g/mol
Melting Point 38 °C google.com

Significance in Synthetic and Mechanistic Studies

The unique structural features of this compound make it a valuable compound in both synthetic and mechanistic chemical studies.

In synthetic chemistry, one of the primary methods for the preparation of this compound involves the reaction of dibenzyl phosphite (B83602) with a phenol (B47542). chemicalbook.comthermofisher.comthermofisher.in For instance, the phosphorylation of phenols with dibenzyl phosphite can be carried out in the presence of N-ethyldiisopropylamine and 4-dimethylaminopyridine (B28879) (DMAP) to yield the target compound. chemicalbook.comthermofisher.comthermofisher.in Another synthetic route involves the reaction of dibenzyl chlorophosphonate with sodium phenate. google.com The Atherton-Todd reaction, a well-known method for forming phosphoramidates and related compounds, can also be adapted for the synthesis of aryl phosphates like this compound from dibenzyl phosphite and a phenol. beilstein-journals.org

From a mechanistic standpoint, this compound has been the subject of studies investigating reaction pathways, particularly solvolysis. Research has explored the reaction of this compound with phenol, which results in the formation of o- and p-benzylphenol and the corresponding phosphate by-product. rsc.org These studies on the debenzylation process are crucial for understanding the mechanism of removing benzyl protecting groups, a common strategy in the synthesis of complex phosphate-containing molecules. rsc.org The kinetics and catalysis of such reactions provide valuable insights into the factors governing the reactivity of phosphate esters. rsc.org

Furthermore, this compound and its derivatives are part of a broader class of phosphorylating agents. The chemistry of related compounds, such as tetrabenzyl pyrophosphate, which can be synthesized from dibenzyl phosphate, highlights the importance of these benzylated phosphate structures in the synthesis of biologically active molecules, including prodrugs and enzyme inhibitors. orgsyn.org

Table 2: Research Applications of this compound

Area of Study Application/Significance
Synthetic Chemistry Intermediate in the phosphorylation of phenols. chemicalbook.comthermofisher.comthermofisher.in
Mechanistic Chemistry Model compound for studying the solvolysis and debenzylation of phosphate esters. rsc.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C₂₀H₁₉O₄P B1141966 Dibenzyl phenyl phosphate CAS No. 112507-48-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

dibenzyl phenyl phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19O4P/c21-25(24-20-14-8-3-9-15-20,22-16-18-10-4-1-5-11-18)23-17-19-12-6-2-7-13-19/h1-15H,16-17H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUDFVXRUESNVBI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COP(=O)(OCC2=CC=CC=C2)OC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19O4P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Preparative Routes

Phosphorylation of Phenols with Dibenzyl Phosphite (B83602) and Related Reagents

A prominent method for the synthesis of dibenzyl phenyl phosphate (B84403) is the phosphorylation of phenol (B47542) using dibenzyl phosphite. This transformation is often accomplished through the Atherton-Todd reaction. beilstein-journals.orgwikipedia.org Initially, the reaction involved treating a dialkyl phosphite and an amine with carbon tetrachloride. beilstein-journals.org This method has been extended to include phenols as nucleophiles. beilstein-journals.orgnih.gov

In a typical procedure, dibenzyl phosphite reacts with phenol in the presence of a base and a halogenating agent. chemicalbook.comthermofisher.inlookchem.com A common combination of reagents includes N-ethyldiisopropylamine (DIPEA) as the base and carbon tetrachloride as the chlorine source. beilstein-journals.orgalfa.co.kr The addition of a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP) has been shown to significantly improve reaction efficiency, allowing for high yields even at low temperatures such as -10°C. beilstein-journals.orgresearchgate.netnih.gov This method is noted for its chemoselectivity, as the phenolic hydroxyl group reacts preferentially even in the presence of primary or secondary alcohols. beilstein-journals.orgnih.gov

The reaction proceeds via the in situ formation of a reactive phosphorylating intermediate, believed to be a chlorophosphate. beilstein-journals.orgbeilstein-journals.org The order of reagent addition can influence the reaction's effectiveness. nih.govbeilstein-journals.org One approach involves the dropwise addition of the phosphite to a mixture of the phenol, base, and solvent at a reduced temperature. nih.govbeilstein-journals.org Alternatively, the chlorophosphate intermediate can be prepared first by reacting dibenzyl phosphite with carbon tetrachloride and a base, followed by the addition of the phenol. beilstein-journals.orgnih.govbeilstein-journals.org

Table 1: Representative Conditions for the Phosphorylation of Phenol with Dibenzyl Phosphite

BaseHalogenating AgentCatalystSolventTemperature (°C)Yield (%)Reference
N-ethyldiisopropylamineCarbon TetrachlorideDMAPAcetonitrile-10High researchgate.net
Diisopropylethylamine (DIPEA)Carbon TetrachlorideDMAPNot specified-10Excellent beilstein-journals.orgnih.gov
Triethylamine (B128534)Carbon TetrachlorideNoneTolueneNot specifiedGood beilstein-journals.org

This table is for illustrative purposes and specific yields may vary based on precise reaction conditions.

Utilization of Dibenzyl Chlorophosphonate in Phosphate Ester Synthesis

Dibenzyl chlorophosphonate is a highly reactive phosphorylating agent used for the synthesis of phosphate esters, including dibenzyl phenyl phosphate. google.comnih.gov This reagent facilitates the introduction of the dibenzyl phosphate moiety to nucleophiles like alcohols and phenols under relatively mild conditions.

The synthesis of this compound using this method typically involves the reaction of dibenzyl chlorophosphonate with a phenoxide salt, such as anhydrous sodium phenate. google.com The reaction is generally carried out in an inert solvent like carbon tetrachloride, chloroform, or benzene, and often under anhydrous conditions. google.comnih.gov The process involves stirring the reactants at a low temperature (e.g., 0°C) for a period, followed by allowing the mixture to warm to room temperature. google.com After filtration of the resulting salt and washing of the filtrate, the solvent is removed to yield the desired product. google.com

Dibenzyl chlorophosphonate itself is prepared by the chlorination of dibenzyl phosphite. google.comnih.gov This can be achieved using reagents such as chlorine gas or sulfuryl chloride in a solvent like carbon tetrachloride at low temperatures. google.com

Table 2: Synthesis of this compound from Dibenzyl Chlorophosphonate

NucleophileSolventTemperature (°C)Key StepsReference
Anhydrous Sodium PhenateCarbon Tetrachloride0 to Room TemperatureStirring, filtration, solvent removal google.com

This table summarizes a general procedure; specific conditions can be optimized.

Derivatization from Tribenzyl Phosphate and Alkali Metal Salts

Another synthetic route to dibenzyl phosphate derivatives involves the selective debenzylation of tribenzyl phosphate. This can be achieved by reacting tribenzyl phosphate with various inorganic salts. researchgate.net Specifically, the monodebenzylation of triesters of phosphoric acid can be accomplished by heating with sodium or barium iodide in a suitable solvent. uoa.gr This reaction cleaves a single benzyl-oxygen bond, producing the sodium or barium salt of dibenzyl phosphate and benzyl (B1604629) iodide. uoa.gr

While the direct synthesis of this compound from tribenzyl phosphate and a phenoxide salt is less commonly detailed, the underlying principle of selective debenzylation is a key strategy in phosphate chemistry. For instance, mixed esters containing benzyl groups can be selectively debenzylated. uoa.gr The reaction of tribenzyl phosphate with an alkali metal phenoxide could theoretically lead to a displacement reaction, though this is not a primary synthetic route. A more established method for creating mixed triesters involves the phosphorylation of an alcohol or phenol with a dibenzyl phosphoryl chloride. uoa.gr

The use of lithium chloride in ethoxyethanol has been noted as an effective reagent for the monodebenzylation of benzyl esters of various phosphorus acids. researchgate.net

General Strategies for Alkyl Dibenzyl Phosphate Preparation

The preparation of alkyl dibenzyl phosphates, a class of compounds to which this compound belongs, can be achieved through several general strategies. A common approach is the phosphorylation of an alcohol or phenol with a dibenzyl phosphate derivative.

One versatile method involves the use of N,N-diethyl dibenzyl phosphoramidite (B1245037). researchgate.net In this procedure, the alcohol reacts with the phosphoramidite in the presence of an activator like 1H-tetrazole, followed by oxidation of the resulting phosphite triester to the phosphate. researchgate.net

Another general method is the reaction of an alcohol or phenol with dibenzyl chlorophosphonate, as detailed in section 2.2. google.comnih.gov This is a direct and widely applicable approach for creating the phosphate triester linkage.

Furthermore, mixed trialkyl phosphates can be synthesized via the oxidative phosphorylation of alcohols with dialkyl phosphonates in the presence of a catalyst, such as copper(II) chloride. acs.org This principle can be extended to the synthesis of alkyl dibenzyl phosphates.

The selective dealkylation of triesters also provides a pathway to mixed phosphates. For example, starting with a triester containing different alkyl or benzyl groups, one group can be selectively removed under specific conditions. uoa.gr

Chemical Reactivity and Transformation Mechanisms

Phosphoryl Transfer Mechanisms

The transfer of a phosphoryl group (PO₃) is a fundamental reaction of phosphate (B84403) esters. nih.gov These reactions can proceed through a spectrum of mechanisms, generally categorized as concerted, stepwise associative, or dissociative, depending on the timing of bond formation with the incoming nucleophile and bond cleavage with the leaving group. nih.gov For phosphate diesters like dibenzyl phenyl phosphate, the specific pathway is influenced by the nature of the nucleophile, the leaving groups (phenoxy and benzyloxy groups), and the reaction conditions.

Nucleophilic substitution is a key reaction class for this compound, where a nucleophile attacks the electrophilic phosphorus atom, leading to the displacement of one of the ester groups. smolecule.com The phosphorus atom can be attacked by various nucleophiles, including alcohols and phenols. mdpi.comrsc.org The general mechanisms for these substitutions at a tetrahedral phosphorus atom can be described as existing on a continuum between dissociative and associative pathways. nih.gov

In a concerted mechanism, also referred to as an SN2-type reaction (or ANDN in IUPAC nomenclature), the nucleophile attacks the phosphorus center while the bond to the leaving group breaks simultaneously. nih.govnih.gov This process proceeds through a single, pentacoordinate transition state without the formation of a stable intermediate. nih.gov Research indicates that reactions of many phosphate diester substrates typically occur through this concerted SN2(P)-type mechanism. nih.gov This pathway involves the bimolecular nucleophilic attack of the reacting species on the phosphorus atom. arcjournals.org For this compound, this would involve a direct transfer of the benzylphenylphosphoryl group to an incoming nucleophile.

The stepwise associative pathway, or addition-elimination mechanism (AN + DN), involves the formation of a discrete, pentavalent phosphorane intermediate. nih.govnih.gov In this two-step process, the nucleophile first adds to the phosphorus atom, forming the relatively stable intermediate, which then breaks down in a second step to release the leaving group. researchgate.net While this mechanism is a distinct possibility for phosphoryl transfer reactions, the concerted pathway is often favored for simple phosphate diesters in the absence of factors that would stabilize the pentacoordinate intermediate. nih.govnih.gov

A dissociative mechanism (DN + AN) proceeds through a highly reactive, monomeric metaphosphate (PO₃⁻) intermediate. nih.gov This pathway involves the initial, rate-limiting cleavage of the bond to the leaving group, forming the metaphosphate, which is then rapidly captured by a nucleophile. researchgate.net However, substantial evidence suggests that the formation of a free metaphosphate intermediate is generally not a viable mechanism for the hydrolysis and alcoholysis of simple phosphate esters in solution. nih.gov Studies on the hydrolysis of the anion of dibenzyl phosphate have shown that the reaction is extremely slow and proceeds primarily through carbon-oxygen bond cleavage, which is inconsistent with a dissociative mechanism involving P-O bond fission. sci-hub.ru

Hydrolysis and solvolysis are specific instances of nucleophilic substitution where water or the solvent acts as the nucleophile. The reactivity of this compound in these reactions is modest under neutral conditions but can be influenced by catalysts.

Detailed kinetic studies on the hydrolysis of simple dialkyl phosphate anions, such as dimethyl and dibenzyl phosphate, reveal that they are exceedingly unreactive. sci-hub.ru The hydrolysis of the dibenzyl phosphate anion is very slow and primarily involves cleavage of the carbon-oxygen (C-O) bond rather than the phosphorus-oxygen (P-O) bond. sci-hub.ru This C-O cleavage means the reaction is not a true phosphoryl transfer and does not proceed with inversion of configuration at the phosphorus center.

The solvolysis of this compound with phenol (B47542) has been studied, revealing a reaction that yields o- and p-benzylphenol and diphenyl hydrogen phosphate. rsc.org This reaction demonstrates nucleophilic attack by phenol on the benzylic carbon of one of the benzyl (B1604629) groups, rather than on the phosphorus atom. The reaction is significantly slower than the corresponding solvolysis of benzyl diphenyl phosphate. rsc.org Research has shown that this solvolysis is subject to acid catalysis; for instance, the reaction is accelerated by the presence of diphenyl hydrogen phosphate (an acidic product) and more strongly by acids like toluene-p-sulphonic acid. rsc.org

Table 1: Qualitative Kinetic Data for Solvolysis of Benzyl Phosphates with Phenol

CompoundReaction ConditionsObservationReference
This compoundPhenol, 51°CReaction proceeds over 68 hours. rsc.org
Benzyl Diphenyl PhosphatePhenol, 51°CReaction is significantly faster than with this compound. rsc.org
Tribenzyl PhosphatePhenolReaction is slower than with this compound. rsc.org

Hydrolysis and Solvolysis Reactions

P-O Bond Cleavage Analysis

The reactivity of phosphate esters like this compound is fundamentally governed by the cleavage of either the phosphorus-oxygen (P-O) or carbon-oxygen (C-O) bond. In the hydrolysis of dialkyl phosphates, the neutral form of the ester predominantly undergoes C-O bond cleavage, accounting for 70-80% of the reaction, while P-O bond scission is a less frequent event (20-30%). ttu.ee However, the specific pathway is highly dependent on the reaction mechanism, which can range from a dissociative process involving a metaphosphate intermediate to an associative pathway with a pentavalent phosphorane intermediate, or a concerted SN2-type reaction. nih.gov

In a concerted transition state, the extent of P-O bond cleavage is directly related to the charge development on the leaving group's oxygen atom. nih.gov For aryl phosphates, the stability of the phenolate (B1203915) leaving group plays a crucial role. The introduction of electron-withdrawing substituents on the phenyl ring can stabilize the developing negative charge on the phenolate oxygen in the transition state, thereby making the partial cleavage of the P-O bond more favorable and increasing the reaction rate. nih.gov

Studies on the solvolysis of benzyl phosphates have shown that these reactions are often accelerated by the presence of acids. rsc.org In the context of this compound, the cleavage can be directed. For instance, under certain basic conditions, the aryl ester P-O bond is cleaved preferentially before the benzyl ester P-O bond. acs.org This regioselectivity highlights that the phenyl phosphate moiety is often more labile than the benzyl phosphate groups under specific nucleophilic conditions.

Dephosphorylation Reactions and Pathways

Dephosphorylation involves the removal of the entire phosphate group from a molecule. This can occur through various pathways, often initiated by nucleophilic attack. A notable example is the decomposition of a complex bis(dibenzyl phosphate) derivative in anhydrous methanol (B129727), which leads to a regioselective dephosphorylation. mdpi.com

In this specific case, the bis(dibenzyl phosphate) compound, when dissolved in methanol, slowly decomposed to form a monophosphate product where the phosphate group on the quinolinone moiety was cleaved, while the dibenzyl phosphate group on the phenyl ring remained. mdpi.com The reaction proceeds via two main pathways, as illustrated by product distribution analysis over time.

Pathway 1: Direct nucleophilic attack by methanol on the phosphorus atom of the more labile phosphate group, leading to the formation of the monophosphate product (Dibenzyl 3-(6,7-methylenedioxyquinolin-2-yl)-5-methoxyphenyl phosphate) and dibenzyl methyl phosphate. mdpi.comPathway 2: An initial debenzylation of one of the phosphate groups by methanol, followed by dephosphorylation. mdpi.com

The progress of this dephosphorylation reaction was monitored, showing the changing concentrations of the starting material and key products over time.

Time (hours)Bis(dibenzyl phosphate) 2 (%)Dibenzyl phosphate 3 (%)Intermediate 13 (%)
010000
24~40~50~10
48~560~5
960~55~1
1560~500

This interactive table illustrates the product distribution during the methanolysis of a diphosphate (B83284) compound, leading to a dephosphorylated product. Data adapted from a study on dephosphorylation pathways. mdpi.com

Another example of dephosphorylation is the solvolysis of this compound in phenol at 51°C. This reaction, conducted over 68 hours, resulted in the formation of phenyl hydrogen phosphate with a yield of 82%, demonstrating a direct debenzylation and dearylation process to yield the inorganic phosphate precursor. rsc.org

Selective Chemical Modifications

The benzyl groups in this compound serve as effective protecting groups for the phosphoric acid moiety. Their selective removal is a critical step in many synthetic applications.

One highly effective method for this transformation is the use of bromotrimethylsilane (B50905) (BTMS) . tandfonline.comresearchgate.net This reagent selectively cleaves the benzyl-oxygen bond of dibenzyl arylphosphate esters to yield the corresponding arylphosphate acids, without affecting other sensitive functional groups that may be present in the molecule. tandfonline.comtandfonline.com The reaction is typically carried out in dichloromethane (B109758) (CH2Cl2) at 0°C in the presence of pyridine. tandfonline.com Hydrolysis of the resulting silyl (B83357) ester intermediate yields the final debenzylated product. tandfonline.com

Starting Dibenzyl Arylphosphate EsterYield of Arylphosphate Acid (%)
This compound82
Dibenzyl (2-allylphenyl) phosphate85
Dibenzyl (2-bromophenyl) phosphate80
Dibenzyl (naloxone-3-yl) phosphate75

This interactive table shows the yields for the debenzylation of various dibenzyl arylphosphate esters using bromotrimethylsilane (BTMS). Data adapted from research on selective deprotection. tandfonline.com

An alternative mild and chemoselective debenzylation procedure utilizes a palladium-catalyzed reaction with a silane (B1218182) reducing agent. nih.gov This method employs palladium(II) acetate (B1210297) (Pd(OAc)2), triethylsilane (Et3SiH), and triethylamine (B128534) (Et3N) in dichloromethane. nih.gov It is particularly valuable for substrates that are incompatible with traditional catalytic hydrogenolysis due to the presence of reducible groups like alkenes or certain C-X bonds. tandfonline.comnih.gov The reaction conditions can be optimized by varying the silane reagent. nih.gov

EntrySilane (equiv)Yield of Phosphate (%)
1Et3SiH (2)65
2Et3SiH (4)81
3PhSiH3 (2)74
4(EtO)3SiH (2)<5

This interactive table summarizes the optimization of palladium-catalyzed debenzylation of a dibenzyl phosphate substrate using different silanes. Data adapted from a study on mild debenzylation methods. nih.gov Note: Yields were determined by 31P qNMR of the crude mixture. nih.gov

This compound and related aryl phosphates can serve as electrophiles in reactions involving organometallic species, particularly transition-metal catalysts. researchgate.net These reactions open pathways for forming new carbon-carbon or carbon-heteroatom bonds at the phenyl position, although modifications at the benzyl groups are more common.

A prime example of a transition-metal-catalyzed modification is the palladium-catalyzed debenzylation discussed previously. nih.gov In this reaction, a palladium(II) species acts as the catalyst to facilitate the reductive cleavage of the C-O bond of the benzyl group. This process is believed to involve the formation of an organometallic palladium intermediate.

While less common for this compound itself, aryl phosphate esters are known substrates in various cross-coupling reactions, such as the Suzuki and Kumada reactions, where the phosphate group acts as a leaving group, activated by a transition metal catalyst (e.g., Palladium or Nickel). researchgate.net This reactivity allows for the substitution of the entire aryloxy phosphate moiety with an alkyl, aryl, or vinyl group from an organometallic reagent.

The reaction of dibenzylmercury, an organometallic compound, has been studied with secondary phosphines, leading to either P-P bond formation or benzyl substitution on the phosphorus atom, highlighting the reactivity of the benzyl group in the presence of organometallic reagents. tandfonline.com

Spectroscopic and Structural Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules by probing the magnetic properties of atomic nuclei. For Dibenzyl Phenyl Phosphate (B84403), ¹H, ¹³C, and ³¹P NMR would provide a comprehensive picture of its molecular framework.

Proton (¹H) NMR

¹H NMR spectroscopy provides information on the number, environment, and connectivity of hydrogen atoms in a molecule. In a hypothetical ¹H NMR spectrum of Dibenzyl Phenyl Phosphate, one would expect to see distinct signals corresponding to the protons of the two benzyl (B1604629) groups and the phenyl group.

Benzyl Protons (CH₂): The ten protons of the two benzyl groups would likely appear as a multiplet or a set of multiplets in the aromatic region, typically between 7.2 and 7.5 ppm.

Phenyl Protons (C₆H₅): The five protons of the phenyl group attached directly to the phosphate ester would also resonate in the aromatic region, likely showing distinct splitting patterns (doublets, triplets) depending on their position (ortho, meta, para) relative to the phosphate group.

Methylene (B1212753) Protons (OCH₂): The four protons of the two methylene bridges (O-CH₂-Ph) would be expected to appear as a doublet further downfield, likely in the range of 5.0-5.5 ppm. The splitting into a doublet would be due to coupling with the phosphorus nucleus (³J(P,H)).

Carbon-13 (¹³C) NMR

¹³C NMR spectroscopy maps the carbon skeleton of a molecule. The spectrum for this compound would show separate signals for each unique carbon atom.

Aromatic Carbons: Signals for the carbons of the phenyl and benzyl rings would be found in the typical aromatic region of approximately 120-150 ppm. The carbon atoms directly bonded to oxygen (ipso-carbons) would be shifted further downfield and may show coupling to the phosphorus atom.

Methylene Carbons (OCH₂): The carbon atoms of the methylene groups would be expected to resonate in the range of 60-70 ppm and would likely appear as a doublet due to two-bond coupling with the phosphorus nucleus (²J(P,C)).

Phosphorus-31 (³¹P) NMR

³¹P NMR is highly specific for phosphorus-containing compounds and provides direct information about the chemical environment of the phosphorus atom. For this compound, a single resonance would be expected in the proton-decoupled spectrum. The chemical shift would be characteristic of a phosphate triester. Organophosphate esters of this type typically exhibit chemical shifts in a range of approximately -5 to +5 ppm relative to the standard (85% H₃PO₄).

Solution-State Dynamics Studies (e.g., Diffusion-Ordered Spectroscopy)

Diffusion-Ordered Spectroscopy (DOSY) is an NMR technique that separates the signals of different species in a mixture based on their translational diffusion coefficients, which are related to their size and shape. A DOSY experiment on a pure sample of this compound would show all proton signals aligned horizontally, corresponding to a single diffusion coefficient. This technique is invaluable for confirming the purity of a sample and for studying interactions or aggregation in solution. In the absence of aggregation, the diffusion coefficient would be consistent with a molecule of its calculated molecular weight and hydrodynamic radius.

Vibrational Spectroscopy

Vibrational spectroscopy probes the molecular vibrations of a compound, providing a "fingerprint" based on its functional groups.

Fourier Transform Infrared (FT-IR) Spectroscopy

An FT-IR spectrum of this compound would display characteristic absorption bands corresponding to the vibrations of its specific chemical bonds.

Vibrational Mode **Expected Wavenumber (cm⁻¹) **
P=O Stretching1250-1300
P-O-C (Aryl) Stretching1180-1240
P-O-C (Alkyl) Stretching1000-1050
C-H (Aromatic) Stretching3000-3100
C=C (Aromatic) Stretching1450-1600
C-H (Methylene) Stretching2850-2960

The presence of strong bands for the P=O and P-O-C stretching vibrations would be key indicators for the phosphate ester functionality.

Raman Spectroscopy

Raman spectroscopy provides valuable information about the vibrational modes of a molecule, offering a fingerprint for its structural identification. While a dedicated Raman spectrum for this compound is not widely published, its characteristic spectral features can be inferred from the analysis of its constituent functional groups and related organophosphate compounds.

Key vibrational modes expected in the Raman spectrum of this compound would include:

Phosphate Group Vibrations: The phosphate core gives rise to distinct signals. The P=O stretching vibration is typically strong and appears in the region of 1250-1300 cm⁻¹. The symmetric and asymmetric stretching vibrations of the P-O-C linkages are expected in the 990-1050 cm⁻¹ and 740-840 cm⁻¹ regions, respectively. For comparison, phosphate ions (PO₄³⁻) show a strong, sharp P-O stretching band around 986 cm⁻¹. researchgate.net

Aromatic Ring Vibrations: The phenyl and benzyl groups contribute several characteristic bands. The aromatic C-H stretching vibrations are typically observed above 3000 cm⁻¹. The ring breathing mode of the monosubstituted benzene rings (from the benzyl groups) is expected near 1000 cm⁻¹. Other C=C stretching vibrations within the aromatic rings typically appear in the 1400-1600 cm⁻¹ range.

Aliphatic Vibrations: The methylene (-CH₂-) bridges in the benzyl groups will exhibit C-H stretching vibrations in the 2850-2960 cm⁻¹ region.

Analysis of similar compounds, such as diphenyl phosphate, can provide further insight into the expected spectral features. chemicalbook.com

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique allows for the measurement of bond lengths, bond angles, and torsion angles, providing an unambiguous confirmation of the molecular structure.

Mass Spectrometry and Chromatographic Analysis

Mass spectrometry and chromatography are indispensable tools for the separation, detection, and quantification of this compound, particularly in complex matrices.

LC-MS combines the powerful separation capabilities of liquid chromatography with the sensitive and selective detection afforded by mass spectrometry. This technique is frequently employed for the analysis of organophosphate esters and their metabolites in environmental and biological samples.

One established method for the quantification of dibenzyl phosphate (DBzP), along with other organophosphates, in human urine utilizes a high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) system. nih.gov The mass spectrometer is typically operated in the scheduled multiple reaction monitoring (s-MRM) mode using negative polarity electrospray ionization (ESI), which provides high selectivity and sensitivity. nih.gov This approach allows for detection limits in the range of 0.05 to 0.16 ng/mL. nih.gov

Table 1: Example LC-MS/MS Parameters for this compound Analysis

Parameter Value
Chromatography Column Agilent ZORBAX Eclipse XDB-C8 (4.6 x 150 mm, 5 µm) nih.gov
Mobile Phase A 20 mM Ammonium Acetate (B1210297) in Deionized Water nih.gov
Mobile Phase B Acetonitrile nih.gov
Flow Rate 0.7 mL/min nih.gov
Injection Volume 10 µL nih.gov
Ionization Mode Electrospray Ionization (ESI), Negative Polarity nih.gov
Detection Mode Scheduled Multiple Reaction Monitoring (s-MRM) nih.gov

High-performance liquid chromatography (HPLC) is a robust technique for the separation and quantification of this compound. The choice of stationary and mobile phases is critical for achieving efficient separation from other components in a mixture.

A common approach for the analysis of dibenzyl phosphate is reverse-phase (RP) HPLC. sielc.com One method utilizes a specialized reverse-phase column with low silanol activity, which can improve peak shape and reproducibility. sielc.comsielc.com For general-purpose analysis, C8 or C18 columns are widely used. The mobile phase typically consists of a mixture of an organic solvent, such as acetonitrile, and an aqueous solution, which may be acidified with phosphoric acid or formic acid for MS-compatibility. sielc.comsielc.com

Table 2: Example HPLC Conditions for this compound Separation

Parameter Value
Chromatography Column Newcrom R1 (Reverse-Phase) sielc.com
Mobile Phase Acetonitrile (MeCN), Water, and Phosphoric Acid sielc.com
Detection UV Absorbance
Application Note For MS compatibility, phosphoric acid should be replaced with formic acid. sielc.com

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule. This absorption is associated with the promotion of electrons from lower to higher energy orbitals. For this compound, the absorption in the UV region is dominated by the π→π* electronic transitions within the aromatic rings of the phenyl and benzyl groups.

Theoretical and Computational Chemistry Approaches

Electronic Structure Calculations and Molecular Orbital Theory

Electronic structure calculations are fundamental to understanding the distribution of electrons within a molecule, which in turn governs its geometry, stability, and reactivity. For dibenzyl phenyl phosphate (B84403), these calculations reveal a complex interplay of electronic effects stemming from its three distinct ester groups: two benzylic and one phenolic.

The central phosphorus atom is bonded to four oxygen atoms in a tetrahedral arrangement. X-ray structural data on the related compound, dibenzyl phosphate, indicates that the phosphoryl P=O bond is not a pure double bond but that this character is partially distributed among all four P-O bonds. reddit.com This delocalization of pi-electrons is a key feature of the phosphate group. In dibenzyl phenyl phosphate, the electron density is significantly influenced by the aromatic rings. The phenyl group, being directly attached to a phosphate oxygen, exerts a different electronic influence compared to the benzyl (B1604629) groups, where the phenyl rings are separated from the phosphate oxygens by a methylene (B1212753) (-CH2-) bridge.

Molecular Orbital (MO) theory provides a more detailed picture of the electronic structure. For organophosphate esters, the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest as they are primarily involved in chemical reactions. In a similar compound, dibenzyl (chloromethyl) phosphate, MO analysis indicates that the HOMO is primarily localized on the aromatic systems, while the LUMO involves the phosphate group. By analogy, for this compound, the HOMO would likely be associated with the pi-systems of the phenyl and benzyl rings, making these regions susceptible to electrophilic attack. The LUMO would be centered on the electrophilic phosphorus atom and the antibonding orbitals of the P-O bonds, indicating this as the site for nucleophilic attack. researchgate.net

Table 1: Theoretical Bond Characteristics in Phosphate Esters

Bond Type Overlap Population (Relative) Covalency Description
P=O (phosphoryl) High High Strongest and most covalent bond in the phosphate group due to significant double bond character. okayama-u.ac.jp
P-O (ester) Low-Medium Medium Weaker than the P=O bond, with bond strength influenced by the nature of the attached group (phenyl vs. benzyl). okayama-u.ac.jp

This table is generated based on general principles of phosphate ester bonding as described in the literature. Specific values for this compound require dedicated computational studies.

Reaction Mechanism Simulations and Transition State Analysis

Computational simulations are invaluable for elucidating the complex mechanisms of chemical reactions, such as the hydrolysis of phosphate esters. rsc.org These reactions can proceed through several possible pathways, and simulations help to identify the most energetically favorable route by mapping the potential energy surface and characterizing the transition states. nih.govlongdom.org

For this compound, hydrolysis involves the nucleophilic attack of water on the phosphorus center. The key mechanistic question is whether the reaction proceeds via a stepwise or a concerted mechanism. sapub.org

Stepwise (Associative) Mechanism: This pathway involves the formation of a transient, pentacoordinate phosphorus intermediate.

Concerted (Dissociative) Mechanism: This pathway involves a single transition state where the new bond with the nucleophile forms simultaneously as the bond to the leaving group breaks. frontiersin.org

The nature of the leaving group is critical in determining the favored mechanism. This compound has two types of potential leaving groups: the phenoxide ion and the benzyloxide ion. The phenoxide ion is a better leaving group than the benzyloxide ion due to the greater stability of its corresponding conjugate acid, phenol (B47542) (pKa ≈ 10), compared to benzyl alcohol (pKa ≈ 15.4).

Transition state analysis of related phosphate ester reactions suggests that hydrolysis is often a concerted process. frontiersin.orgnih.gov For this compound, simulations would likely show that the cleavage of the P-O(phenyl) bond has a lower activation energy than the cleavage of the P-O(benzyl) bonds. The transition state would be characterized by a partial bond between the phosphorus and the incoming water molecule, and a partially broken bond between the phosphorus and the leaving phenoxide group. nih.gov The benzyl groups would likely act as spectators in the initial hydrolysis step.

Prediction of Chemical Properties and Reactivity

Computational tools can predict a wide range of physicochemical properties that are essential for understanding the behavior and fate of a chemical. acs.org For organophosphate esters, properties such as the octanol-water partition coefficient (Log K_ow or LogP), water solubility, and vapor pressure are frequently modeled using Quantitative Structure-Property Relationship (QSPR) methods or software based on chemical structure theory like EPI Suite and SPARC. acs.orglancs.ac.uk

Table 2: Comparison of Predicted Physicochemical Properties of Related Organophosphates

Compound Molecular Formula Molecular Weight ( g/mol ) Predicted LogP* Predicted Water Solubility*
Triphenyl Phosphate C₁₈H₁₅O₄P 326.28 4.61 1.9 mg/L
Dibenzyl Phosphate C₁₄H₁₅O₄P 278.24 2.10 970 mg/L
Cresyl Diphenyl Phosphate C₁₉H₁₇O₄P 340.31 4.51 2.4 mg/L nih.gov

| This compound (Expected) | C₂₀H₁₉O₄P | 354.33 | High (likely 4-5) | Low |

*Predicted values are typically from EPI Suite or similar QSAR models and are for illustrative purposes. Actual values may vary.

The reactivity of this compound is dominated by the electrophilic phosphorus center and the three ester linkages.

Hydrolytic Stability: The phenyl ester bond is expected to be the most susceptible to hydrolysis under both acidic and basic conditions due to the relative stability of the phenoxide leaving group. reddit.com The benzyl ester linkages are generally more resistant to hydrolysis but can be cleaved under more forcing conditions or via different mechanisms, such as those involving C-O bond cleavage (A_Al1 mechanism). nih.govsci-hub.ru

Thermal Stability: Aryl phosphates tend to be more thermally stable than alkyl phosphates. mdpi.com this compound, having both aryl and aralkyl groups, would be expected to have good thermal stability, likely decomposing at high temperatures through the elimination of a phosphorus acid. mdpi.comchemimpex.com

Modeling of Degradation Pathways and Intermediates

Modeling the degradation of a molecule like this compound involves predicting the sequence of reactions that break it down into smaller, simpler compounds. The primary degradation pathway in aqueous and biological systems is hydrolysis. oup.com For aryl phosphate esters, this typically proceeds through the cleavage of the ester bonds. gdut.edu.cnresearchgate.net

Based on the known reactivity of phosphate esters, the degradation of this compound would be expected to occur in a stepwise manner.

Proposed Hydrolytic Degradation Pathway:

Initial Hydrolysis: The most probable first step is the hydrolysis of the phenyl ester bond, which is the most labile. This reaction would yield diphenyl phosphate and benzyl alcohol as the initial major intermediates.

Secondary Hydrolysis: The resulting dibenzyl phosphate would then undergo further, slower hydrolysis. This step involves breaking one of the benzyl ester linkages to produce monobenzyl phosphate and another molecule of benzyl alcohol .

Final Hydrolysis: The monobenzyl phosphate would ultimately hydrolyze to inorganic phosphoric acid and a third molecule of benzyl alcohol .

An alternative, though likely minor, initial pathway could involve the cleavage of a benzyl ester bond, which would produce phenyl benzyl phosphate and phenol . This intermediate would then degrade further.

Table 3: Potential Degradation Intermediates of this compound

Intermediate Compound Chemical Formula Formation Pathway
Diphenyl Phosphate C₁₂H₁₁O₄P Primary product from cleavage of one benzyl ester bond. nih.govindustrialchemicals.gov.au
Benzyl Alcohol C₇H₈O Product from cleavage of benzyl ester bonds.
Phenyl Benzyl Phosphate C₁₃H₁₃O₄P Minor product from cleavage of a benzyl ester bond.
Phenol C₆H₆O Product from cleavage of the phenyl ester bond.
Monobenzyl Phosphate C₇H₉O₄P Secondary product from hydrolysis of dibenzyl phosphate.

Computational models can simulate the energetics of these different pathways, confirming which intermediates are most likely to form and at what relative rates. This information is crucial for assessing the environmental fate and potential toxicity of the compound and its breakdown products.

Applications in Advanced Organic Synthesis and Materials Chemistry

Role as a Phosphorylating Reagent in Complex Molecule Synthesis

Dibenzyl phenyl phosphate (B84403) primarily functions as a stable, protected phosphotriester intermediate rather than a direct phosphorylating agent. Its most documented role in synthesis is as the product of the phosphorylation of phenols using dibenzyl phosphite (B83602). This reaction, often carried out in the presence of a base like N-ethyldiisopropylamine (DIPEA) and a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP), effectively installs a dibenzyl-protected phosphate group onto a phenolic hydroxyl. thermofisher.inrunyvmat.comchemicalbook.com

The true synthetic utility of the resulting dibenzyl phenyl phosphate lies in the strategic removal of its protecting groups. The two benzyl (B1604629) groups are particularly valuable as they can be cleaved under mild, neutral conditions via catalytic hydrogenation (e.g., using H₂ gas with a palladium-on-carbon catalyst). mdpi.comhighfine.com This chemoselective deprotection unmasks the phenyl phosphate moiety, which can be a critical step in the synthesis of biologically active molecules, prodrugs, and complex natural products. For instance, the synthesis of certain antitumor agents involves the creation of a dibenzyl phosphate ester intermediate, which is subsequently hydrogenated to yield the final dihydrogen phosphate product. mdpi.com

Table 1: Synthesis of this compound from Phenol (B47542)

Reactant 1 Reactant 2 Catalysts/Reagents Product Reference(s)
Phenol Dibenzyl phosphite N-ethyldiisopropylamine (DIPEA), 4-dimethylaminopyridine (DMAP) This compound thermofisher.in, runyvmat.com, chemicalbook.com

Precursor for Stereospecific Glycosyl Phosphate Formation

In the field of glycochemistry, the stereospecific formation of glycosidic bonds is a paramount challenge. Glycosyl phosphates are crucial intermediates in biosynthesis and are valuable building blocks for synthesizing complex glycans and glycoconjugates. The related compound, dibenzyl phosphate (DBzP), is well-established as a reactant for creating stereospecific 1,2-trans glycosyl phosphates. sigmaaldrich.com

Research has shown that glycosylation reactions using dibenzyl phosphate as the phosphate donor can proceed with high stereoselectivity. For example:

Peracetylated glycosyl bromides of glucose and galactose react with dibenzyl phosphate under phase-transfer catalysis to afford 1,2-trans-β-D-glycosyl phosphates with complete inversion of stereochemistry at the anomeric center. researchgate.net

Ruthenium-catalyzed conditions have been developed for the glycosylation of challenging, acid-sensitive acceptors like dibenzyl phosphate, yielding glycosyl phosphate products in good to excellent yields. nih.gov

Reactions between cesium dibenzyl phosphate and peracetyl-α-glycosyl nitrates also efficiently form β-glycosyl dibenzyl phosphates. researchgate.net

While this compound itself is the fully protected target of such reactions, its formation is the culmination of these stereoselective methods. In contrast, reacting glycosyl nitrates with cesium diphenyl phosphate has been observed to lead to the more thermodynamically stable α-glycosyl diphenyl phosphate, highlighting how the choice of phosphate nucleophile (dibenzyl vs. diphenyl) can influence the stereochemical outcome. researchgate.net The this compound, once formed, serves as a stable, protected version of a glycosyl phenyl phosphate, which can be debenzylated for further use.

Table 2: Stereospecific Synthesis of Glycosyl Dibenzyl Phosphates

Glycosyl Donor Phosphate Source Conditions Stereochemical Outcome Yield Reference(s)
Peracetylated α-D-glucosyl bromide Dibenzyl phosphate Phase-transfer catalysis (TBAHS) β-anomer (1,2-trans) 83% researchgate.net
Peracetylated α-D-galactosyl bromide Dibenzyl phosphate Phase-transfer catalysis (TBAHS) β-anomer (1,2-trans) 73% researchgate.net
S-tolyl glucosyl donor Dibenzyl phosphate Ru-catalyst, 2,6-lutidine β-anomer Good to excellent nih.gov

Participation in Catalytic Reactions as a Ligand or Additive

In the realm of homogeneous catalysis, phosphine-based ligands are ubiquitous due to their strong σ-donating properties that stabilize metal centers. nih.govbeilstein-journals.org The use of organophosphate esters like this compound as ligands is far less common. Phosphate esters are generally poor electron donors compared to phosphines and are not typically employed as primary ligands for transition metal catalysts.

However, the broader class of organophosphorus compounds, particularly chiral phosphoric acids and their conjugate bases (phosphate anions), have emerged as powerful ligands in asymmetric metal catalysis. rsc.org These acidic phosphates coordinate to metal centers, creating a chiral environment that can induce high enantioselectivity in a variety of reactions.

This compound is a neutral, sterically bulky, and fully esterified phosphate. It lacks the acidic proton of catalytic phosphoric acids and the strong donor character of phosphines. Therefore, its direct participation as a coordinating ligand in mainstream catalysis is not well-documented. Any potential role would likely be as a non-coordinating or weakly coordinating additive, where its bulk could influence the steric environment of a catalytic reaction, or as a component of the reaction medium. There is no significant research to date demonstrating its effectiveness as a primary ligand or a catalytic additive.

Table 3: Comparison of Phosphorus-Based Ligand Types in Catalysis

Ligand Class Bonding to Metal Typical Role Example Compound Reference(s)
Phosphines Strong σ-donor, π-acceptor Primary stabilizing ligand Triphenylphosphine nih.gov
Chiral Phosphoric Acids Ionic/coordinative via oxygen Chiral ligand for asymmetric catalysis BINOL-derived phosphoric acid (BNPA) rsc.org
Phosphate Triesters Weakly coordinating oxygen Not a common ligand class This compound N/A

Chemical Transformations in Materials Science Contexts

The applications of this compound in materials science are primarily inferred from the well-established functions of structurally similar aryl phosphate esters. These compounds are widely used as flame retardants and as monomers for the synthesis of functional polymers.

Aryl Phosphate Esters as Flame Retardants Organophosphate esters are a major class of halogen-free flame retardants used in a variety of polymers, including polycarbonate (PC), acrylonitrile-butadiene-styrene (ABS), and their alloys. green-mountainchem.comaccustandard.com Compounds like bisphenol A bis(diphenyl phosphate) (BDP) and tert-butylphenyl diphenyl phosphate (BPDP) are close structural analogs of this compound. green-mountainchem.comsinobiochemistry.comgoogle.com

These flame retardants function through two primary mechanisms:

Gas-Phase Inhibition: Upon heating, the phosphate ester decomposes to produce phosphorus-containing radicals. These radicals interrupt the free-radical combustion cycle in the gas phase, effectively extinguishing the flame.

Condensed-Phase Charring: The phosphate ester promotes the formation of a stable, insulating layer of char on the polymer surface. This char layer acts as a barrier, preventing the release of flammable volatiles and shielding the underlying material from heat.

Given its aryl phosphate structure, this compound would be expected to exhibit similar flame-retardant properties, with the benzyl groups potentially modifying its thermal stability and compatibility with polymer matrices.

Precursors for Polyphosphoesters Polyphosphoesters (PPEs) are a class of biodegradable and biocompatible polymers with a phosphate ester linkage in their backbone, structurally analogous to DNA and RNA. acs.orgmdpi.com They are synthesized through methods like ring-opening polymerization or polycondensation. acs.orgencyclopedia.pub

This compound, as a phosphotriester, could potentially be used in polycondensation reactions. For example, transesterification reactions between a diol and a diaryl or dialkyl phosphate are used to form the polyphosphoester backbone. nih.gov In such a scheme, this compound could react with diols at high temperatures, eliminating phenol or benzyl alcohol to build the polymer chain. The specific combination of phenyl and benzyl leaving groups could be used to control the reaction conditions and the final properties of the resulting polyphosphoester, making it a candidate for creating novel biodegradable materials for biomedical applications. acs.orgnih.gov

Environmental Chemical Degradation and Fate Processes

Biotic Degradation Mechanisms

Biotic degradation, mediated by microorganisms and their enzymes, is a crucial process for the removal of many organic pollutants from the environment. oup.com

Microorganisms in soil, sediment, and water play a significant role in the degradation of organophosphate esters. hep.com.cngdut.edu.cngdut.edu.cn The transformation generally proceeds through the hydrolysis of the ester bonds, a process often referred to as deesterification. oup.comhep.com.cn For dibenzyl phenyl phosphate (B84403), microbial consortia would likely hydrolyze the compound into intermediates such as dibenzyl phosphate, benzyl (B1604629) phenyl phosphate, and subsequently to benzyl alcohol, phenol (B47542), and ultimately phosphoric acid, which can be used as a nutrient source. oup.comhep.com.cn

Studies on related compounds provide insight into potential pathways. For example, various bacterial strains have been shown to degrade triphenyl phosphate (TPP) to diphenyl phosphate (DPP) and monophenyl phosphate (MPHP). gdut.edu.cn The degradation of other non-halogenated organophosphate esters has been shown to involve hydrolysis and hydroxylation pathways. gdut.edu.cngdut.edu.cn Furthermore, research on dibenzyl ether degradation by Rhodococcus species revealed a pathway involving the oxidation of the methylene (B1212753) group, leading to the formation of benzyl alcohol and benzaldehyde, which are then converted to benzoic acid. nih.gov This suggests a plausible pathway for the microbial transformation of the benzyl moieties of dibenzyl phenyl phosphate. Another study found that Klebsiella pneumoniae could cleave the carbon-phosphorus bond in phenylphosphonates to produce benzene, though this is less directly applicable as this compound is a phosphate ester. researchgate.net

The microbial degradation of organophosphate esters is facilitated by specific enzymes. Phosphatases and phosphodiesterases are key enzymes that catalyze the hydrolysis of phosphate ester bonds. nih.govnih.gov These enzymes are widespread in microorganisms and are central to the deesterification of compounds like this compound. The process of enzymatic hydrolysis breaks down the parent compound into less complex, often less toxic, molecules. oup.com

In addition to hydrolysis, oxidative enzymes can also be involved. Cytochrome P450 monooxygenases, for example, play a role in the degradation of various organic compounds, including some organophosphate esters. gdut.edu.cnnih.gov These enzymes can initiate degradation by hydroxylating the alkyl or aryl substituents. nih.gov For this compound, cytochrome P450s or other hydroxylases could potentially oxidize the benzyl or phenyl rings, facilitating further degradation. nih.gov The degradation of dibenzyl ether to benzoic acid by Rhodococcus sp. points to the action of oxidative enzymes on the benzyl group's methylene bridge. nih.gov The initial cleavage of esters can also be mediated by non-specific esterases, which then leads to chemical decomposition. nih.gov

Table 2: Key Enzyme Classes in the Biotic Degradation of Organophosphate Esters

Enzyme ClassRole in DegradationRelevance to this compound
Phosphatases/PhosphodiesterasesCatalyze the hydrolysis of P-O-C ester bonds (Deesterification). nih.govPrimary mechanism for cleaving the benzyl and phenyl ester linkages.
Cytochrome P450s/HydroxylasesCatalyze the oxidation (hydroxylation) of aryl and alkyl groups. nih.govPotential oxidation of the phenyl or benzyl rings, or the benzyl methylene group.
EsterasesNon-specific hydrolysis of ester bonds. nih.govCan initiate the breakdown of the phosphate ester structure.

Q & A

Q. What are common synthetic routes for dibenzyl phenyl phosphate, and what methodological considerations are critical?

this compound is synthesized via phosphorylation reactions. A key method involves reacting phenols with dibenzyl hydrogen phosphite in the presence of N-ethyldiisopropylamine and DMAP to yield the phosphate ester . Another route employs cobalt(III)(salen) catalysts for regioselective epoxide ring-opening with dibenzyl phosphate, achieving yields up to 85% under optimized conditions (e.g., solvent: dichloromethane, catalyst loading: 5 mol%) . Methodological priorities include inert atmosphere handling, stoichiometric control of reagents, and monitoring reaction progress via TLC or NMR.

Q. How is this compound characterized using spectroscopic and analytical techniques?

Characterization typically involves:

  • ¹H/³¹P NMR : Peaks for benzyl groups (δ 5.0–5.2 ppm, multiplet) and phosphate (δ ~0 ppm for ³¹P) .
  • HRMS : Accurate mass determination (e.g., [M + Na]⁺ ion for C39H38NO10P: m/z 734.2126) .
  • IR Spectroscopy : Identification of P=O stretches (~1298 cm⁻¹) and ester C=O (~1758 cm⁻¹) . Purity is assessed via HPLC or elemental analysis.

Q. What safety protocols are essential when handling this compound?

Critical precautions include:

  • PPE : Gloves, lab coats, and safety goggles to avoid skin/eye contact (classified as skin irritant H315 and eye irritant H319) .
  • Ventilation : Use fume hoods to mitigate inhalation risks (H335: respiratory irritation) .
  • Waste Management : Segregate waste and collaborate with certified disposal agencies to prevent environmental contamination .

Q. What are the key steps in the phosphorylation of phenols using dibenzyl hydrogen phosphite?

The reaction requires:

  • Activating the phenol with a base (e.g., N-ethyldiisopropylamine) to deprotonate the hydroxyl group.
  • Using DMAP as a nucleophilic catalyst to accelerate phosphite ester formation .
  • Quenching the reaction with aqueous workup (e.g., dilute HCl) and purifying via column chromatography.

Advanced Research Questions

Q. How can regioselectivity issues in dibenzyl phosphate-mediated epoxide ring-opening reactions be resolved?

Regioselectivity is controlled by catalyst choice. Cobalt(III)(salen) catalysts favor nucleophilic attack at the less substituted epoxide carbon, achieving >90% regioselectivity in terminal epoxides . For stereochemical control, chiral salen ligands can induce enantioselectivity, as demonstrated in the synthesis of (S)-configured phosphatidic acids . Variables like solvent polarity (e.g., CH₂Cl₂ vs. THF) and temperature (0–25°C) must be optimized.

Q. What strategies minimize side reactions during deprotection of dibenzyl phosphate esters?

Deprotection methods include:

  • Hydrogenolysis : H₂/Pd-C in ethanol, which cleaves benzyl groups but risks over-reduction. Use acetal-protected intermediates to preserve acid-sensitive functionalities .
  • Iodomethylsilane : Generates TMS-phosphate intermediates, which are hydrolyzed with NaOMe/MeOH to yield free phosphates without acidic conditions . Monitor deprotection via ³¹P NMR to detect incomplete reactions or phosphodiester byproducts.

Q. How do contradictory reports on phosphorylation reaction yields arise, and how can they be addressed?

Yield discrepancies often stem from:

  • Moisture Sensitivity : Hydrolysis of phosphite intermediates in non-anhydrous conditions .
  • Catalyst Degradation : Cobalt(salen) catalysts may decompose under prolonged reaction times (>24 hr) . Mitigate these by rigorously drying solvents, using molecular sieves, and limiting reaction duration.

Q. What are the applications of this compound in synthesizing bioactive compounds?

  • Phosphatidic Acids : Synthesized via cobalt-catalyzed epoxide ring-opening for studying lipid signaling pathways .
  • Dihydroxyacetone Phosphate (DHAP) : Produced via benzylglycidol ring-opening for glycolytic pathway research .
  • Photoaffinity Probes : Dibenzyl phosphate esters serve as precursors for probes in enzyme inhibition studies .

Q. How does stereochemistry influence the biological activity of dibenzyl phosphate-derived compounds?

Enantiopure phosphatidic acids (e.g., (S)-isomers) exhibit distinct interactions with lipid-binding proteins, impacting membrane dynamics and signaling . Stereochemical control during synthesis (e.g., chiral catalysts) is critical for structure-activity relationship studies.

Q. What impurities commonly arise in this compound synthesis, and how are they characterized?

Common impurities include:

  • Unreacted Phenols : Detected via residual OH stretches in IR (~3400 cm⁻¹) .
  • Benzyl Alcohol Byproducts : Identified by GC-MS or ¹H NMR (δ 4.5 ppm, singlet) .
    Purification via silica gel chromatography (hexane/ethyl acetate gradients) or recrystallization improves purity.

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